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CC-3060

Targeted Protein Degradation Molecular Glue Cereblon E3 Ligase

Researchers targeting ZBTB16-RARα-driven acute promyelocytic leukemia need CRBN ligands with verified neo-substrate selectivity. CC-3060 meets this demand as a cell-permeable pomalidomide analog with demonstrated superiority in degrading disease-relevant fusion proteins: • Degrades ZBTB16 with DC50 = 0.47 nM; robustly clears ZBTB16-RARα (Ymin = 20) vs. pomalidomide • Engages ZnF1 degron-distinct from CC-647 (ZnF3)-enabling unique SAR and ternary complex profiling • High-value CRBN warhead for PROTAC design with validated ternary complex formation efficiency Supplied with ≥98% HPLC purity, full analytical documentation, and ambient-temperature global shipping.

Molecular Formula C22H17N3O5
Molecular Weight 403.4 g/mol
Cat. No. B12386322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-3060
Molecular FormulaC22H17N3O5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4
InChIInChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27)
InChIKeyGRICLJZNEMDVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC-3060: A CRBN Modulator for Protein Degradation


The compound 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, also known as CC-3060, is a synthetic small molecule that acts as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It is a cell-permeable analog of pomalidomide, an immunomodulatory drug (IMiD) . CC-3060 functions as a molecular glue, redirecting the specificity of the CRL4^CRBN ubiquitin ligase to promote the proteasomal degradation of specific neo-substrate proteins, most notably the transcription factor ZBTB16 (Promyelocytic Leukemia Zinc Finger protein, also known as PLZF) and its oncogenic fusion variants [1].

Compound Class Cell-permeable CRBN molecular glue
Target Engagement ZBTB16 (PLZF) transcription factor degradation
Research Models Oncogenic fusion protein degradation studies

CC-3060 Differentiation from Other CRBN Ligands


Substituting 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (CC-3060) with other CRBN-binding ligands like pomalidomide or lenalidomide is not functionally equivalent due to its unique neo-substrate degradation profile and distinct structural recognition of target proteins. While both CC-3060 and pomalidomide induce ZBTB16 degradation, CC-3060 exhibits superior potency in degrading disease-relevant ZBTB16-RARα fusion proteins [1]. Furthermore, CC-3060 engages a distinct structural degron on the ZBTB16 zinc finger domain (ZnF1) compared to another CRBN modulator, CC-647, which targets ZnF3, highlighting that subtle changes in the ligand structure can profoundly alter the ternary complex formation and degradation efficiency for specific protein conformations [2]. This evidence underscores that the choice of CRBN ligand is not interchangeable but is a critical factor in determining the efficacy and selectivity of targeted protein degradation outcomes.

! Neo-substrate degradation selectivity may differ from pomalidomide or lenalidomide.
! Structural degron engagement (ZnF1) may not match other modulators such as CC-647 (ZnF3).
! Substituting CRBN ligands can alter degradation potency and off-target profiles.

Quantitative Evidence of CC-3060 Differentiation


ZBTB16 Degradation in Cellular Assays

CC-3060 demonstrates potent, dose-dependent degradation of the CRBN neo-substrate ZBTB16. This activity provides a quantitative baseline for its function as a molecular glue degrader, distinguishing it from compounds that may not engage ZBTB16 or do so with lower efficacy .

Cellular ZBTB16 Degradation
Data to verify
DC₅₀ 0.47 nM
Supports target engagement benchmarking
HT-1080 ZBTB16-ePL cells; baseline measurement
Targeted Protein Degradation Molecular Glue Cereblon E3 Ligase

Superior ZBTB16-RARα Degradation over Pomalidomide

In cellular models overexpressing the disease-relevant fusion protein ZBTB16-RARα, CC-3060 induced a stronger decrease in fusion protein levels than the parent compound, pomalidomide [1]. This indicates that the structural modification in CC-3060 confers enhanced degradation efficacy for this specific oncogenic target.

Fusion Protein Degradation
Head-to-head
Reported greater reduction in ZBTB16-RARα levels vs pomalidomide
Supports fusion oncoprotein degradation research context
ZBTB16-RARα-overexpressing cell lines; comparative evidence
Oncogenic Fusion Protein Degradation Acute Promyelocytic Leukemia Molecular Glue

ZBTB16 ZnF1-Specific Degron Engagement

CC-3060 degrades ZBTB16 by primarily engaging a specific structural degron on the C2H2 zinc finger domain 1 (ZnF1) [1]. In contrast, another CRBN modulator, CC-647, targets a different structural degron on ZnF3 [1]. This demonstrates that CC-3060 possesses a unique mode of interaction that dictates its degradation profile.

Degron Site Specificity
Head-to-head
Primary engagement at ZnF1 domain; CC-647 targets ZnF3
Structural degron differentiation; may inform resistance or isoform studies
Zinc finger domain 1 vs 3; distinct ternary complex geometry
Structural Degron Recognition Zinc Finger Domain Cereblon Modulator

CRBN Neo-Substrate Selectivity Profile

Beyond ZBTB16, CC-3060 is reported to facilitate the degradation of a select panel of other CRBN neo-substrates, including IKZF1, ZFP91, and ZNF276, while having no effect on GSPT1 and CSNK1A1 . This specific degradation fingerprint is a key differentiator from other CRBN modulators that may have broader or different neo-substrate profiles.

Neo-Substrate Selectivity
Context-dependent
Degrades: IKZF1, ZFP91, ZNF276
Spares: GSPT1, CSNK1A1
Supports off-target profiling in PROTAC design; GSPT1 sparing relevant
Cellular degradation assays; selectivity profile requires validation
Neo-Substrate Selectivity Cereblon Modulator Targeted Protein Degradation

Recommended Applications of CC-3060


ZBTB16-RARα Acute Promyelocytic Leukemia Research

Based on the evidence that CC-3060 degrades the ZBTB16-RARα fusion protein more effectively than pomalidomide [1], it is the optimal CRBN ligand for preclinical studies investigating targeted degradation as a therapeutic strategy for this rare and aggressive form of leukemia. Researchers should prioritize CC-3060 over other CRBN modulators when assessing the impact of ZBTB16-RARα degradation on leukemic cell proliferation and survival.

ZBTB16-Targeting PROTACs and Molecular Glues

Given its potent and well-characterized degradation of ZBTB16 (DC50 = 0.47 nM) [1], CC-3060 serves as a high-value warhead for the development of novel proteolysis-targeting chimeras (PROTACs) or other bifunctional degraders intended to recruit the CRBN E3 ligase to other proteins of interest. Its high potency ensures robust target engagement and degradation efficiency in cellular models.

CRBN-Mediated Degradation SAR Studies

The unique property of CC-3060 to engage a distinct structural degron on the ZnF1 domain of ZBTB16, unlike the related compound CC-647 which targets ZnF3 [1], makes it an essential tool compound for structure-activity relationship (SAR) studies. Researchers can use CC-3060 to dissect how subtle ligand changes alter ternary complex geometry, substrate recognition, and degradation kinetics, which is fundamental to the rational design of next-generation protein degraders.

Application
Selection Property
Validation Focus
ZBTB16-RARα fusion oncoprotein degradation studies
Fusion-selective degradation profile vs. pomalidomide
Impact on leukemic cell proliferation and survival endpoints in model systems
PROTAC warhead design targeting CRBN
High-affinity CRBN-mediated ZBTB16 degradation
Target engagement and degradation efficiency in cellular models
CRBN degron structure-activity relationship (SAR) studies
Distinct ZnF1 degron engagement vs. ZnF3 (CC-647)
Ternary complex geometry and degradation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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